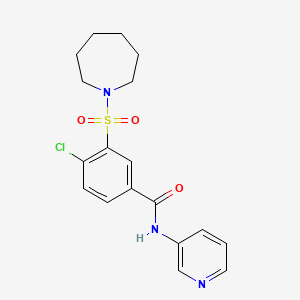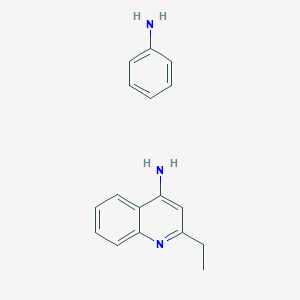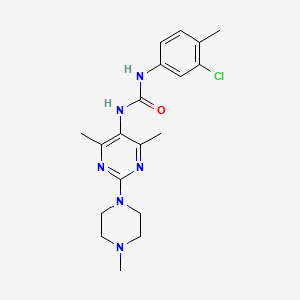
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C19H25ClN6O and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-methylphenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have been directed towards the synthesis of novel heterocyclic compounds containing various moieties, with studies demonstrating the successful creation of compounds exhibiting significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, advancements in the synthesis of pyrazolopyrimidines derivatives have revealed their potential as anticancer and anti-5-lipoxygenase agents, highlighting their therapeutic possibilities in medical chemistry (Rahmouni et al., 2016).
Anticancer Applications
The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has shown promising results in anticancer research. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, establishing a foundation for further exploration as potential BRAF inhibitors (Feng et al., 2020). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives has also indicated strong antitumor activities against the MCF-7 human breast adenocarcinoma cell line, suggesting their viability as anticancer agents (Abdellatif et al., 2014).
Enhancing Adventitious Rooting
Urea derivatives have been identified as synthetic compounds that regulate cell division and differentiation. Some urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), are known for their cytokinin-like activity, which surpasses that of adenine compounds. This characteristic makes them valuable in in vitro plant morphogenesis studies for enhancing adventitious root formation (Ricci & Bertoletti, 2009).
Antimicrobial and Antioxidant Activities
The exploration of urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate has contributed to identifying compounds with notable antimicrobial and antioxidant activities. These findings underline the potential utility of such derivatives in developing new therapeutic agents (Chandrasekhar et al., 2019).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-12-5-6-15(11-16(12)20)23-19(27)24-17-13(2)21-18(22-14(17)3)26-9-7-25(4)8-10-26/h5-6,11H,7-10H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHRPRCVNNUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)
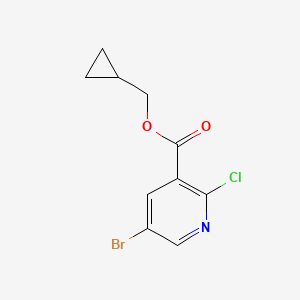

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
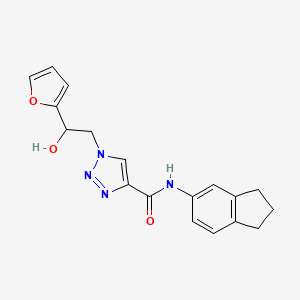
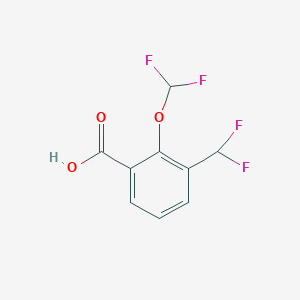
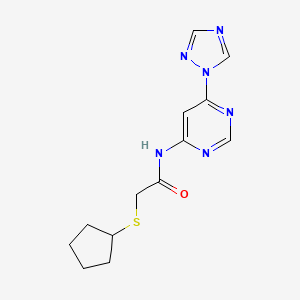
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
